BenchChemオンラインストアへようこそ!

3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine

conformational restriction exit vector parameters structure-based drug design

3-(Bicyclo[3.1.0]hexan-6-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1536249-52-1, molecular formula C₁₀H₁₅N₃, MW 177.25 g/mol) is a bicyclic aminopyrazole derivative in which a rigid bicyclo[3.1.0]hexane cage is attached at the C6 (cyclopropyl bridgehead) position to the 3-position of a 1-methyl-5-aminopyrazole ring. The compound belongs to a class of conformationally constrained building blocks that serve as isosteric replacements for cyclohexane or phenyl rings in drug discovery, offering defined exit vector geometry without increasing molecular weight.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B13325264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2C3C2CCC3)N
InChIInChI=1S/C10H15N3/c1-13-9(11)5-8(12-13)10-6-3-2-4-7(6)10/h5-7,10H,2-4,11H2,1H3
InChIKeyXEYFEYCGFVNQTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bicyclo[3.1.0]hexan-6-yl)-1-methyl-1H-pyrazol-5-amine: A Conformationally Constrained Aminopyrazole Building Block for Medicinal Chemistry


3-(Bicyclo[3.1.0]hexan-6-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1536249-52-1, molecular formula C₁₀H₁₅N₃, MW 177.25 g/mol) is a bicyclic aminopyrazole derivative in which a rigid bicyclo[3.1.0]hexane cage is attached at the C6 (cyclopropyl bridgehead) position to the 3-position of a 1-methyl-5-aminopyrazole ring . The compound belongs to a class of conformationally constrained building blocks that serve as isosteric replacements for cyclohexane or phenyl rings in drug discovery, offering defined exit vector geometry without increasing molecular weight [1]. It is commercially available at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Substitution Fails: Positional Isomerism and Conformational Constraint in 3-(Bicyclo[3.1.0]hexan-6-yl)-1-methyl-1H-pyrazol-5-amine


Closely related analogs of this compound cannot be freely interchanged because three structural features independently dictate downstream molecular properties. First, the bicyclo[3.1.0]hexane scaffold imposes a rigid, boat-like conformation with a defined exit vector angle (approximately 108° for C6-substituted derivatives) that differs fundamentally from the multiple chair conformers accessible to cyclohexyl analogs [1]. Second, positional isomerism matters: the C6 bridgehead attachment (as in CAS 1536249-52-1) places the pyrazole ring in a distinct spatial orientation relative to the bicyclic cage compared to the C3 attachment isomer (CAS 2018516-38-4), altering the three-dimensional presentation of the 5-amino pharmacophore . Third, the 5-amino regiochemistry on the pyrazole ring confers a different protonation state (conjugate acid pKₐ ≈ 4.16) and nucleophilic reactivity profile compared to the 3-amino or 4-amino isomers [2]. These differences are non-trivial in structure-based drug design, where even single-angstrom variations in vector orientation can abolish target binding.

3-(Bicyclo[3.1.0]hexan-6-yl)-1-methyl-1H-pyrazol-5-amine: Quantitative Differential Evidence for Scientific Selection


Exit Vector Geometry: Bicyclo[3.1.0]hexan-6-yl vs. Cyclohexyl Conformational Constraint

The bicyclo[3.1.0]hexane scaffold at the C6 position provides a single, rigid conformation with a defined exit vector angle of approximately 108°, as characterized by the Enamine physicochemical study of over 50 bicyclo[m.n.k]alkane building blocks [1]. In contrast, a cyclohexyl substituent at the same pyrazole 3-position populates multiple chair conformations with exit vector angles ranging from approximately 109° (axial) to approximately 180° (equatorial), introducing conformational entropy that reduces binding affinity in rigid protein binding sites [2]. This conformational restriction can translate into tighter target binding without the molecular weight penalty associated with adding rotatable bonds, as bicyclo[3.1.0]hexane is essentially isobaric with cyclohexane (both contribute C₆H₉ to the molecular formula) [2].

conformational restriction exit vector parameters structure-based drug design isosteric replacement

Positional Isomer Differentiation: C6 Bridgehead (CAS 1536249-52-1) vs. C3 Ring Attachment (CAS 2018516-38-4)

The target compound (bicyclo[3.1.0]hexan-6-yl attachment at the cyclopropane bridgehead) and its positional isomer 3-{bicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazol-5-amine (CAS 2018516-38-4, C3 ring attachment) share the identical molecular formula (C₁₀H₁₅N₃, MW 177.25) but position the pyrazole ring at geometrically distinct vectors relative to the bicyclic cage. In the C6 isomer, the pyrazole is attached at the fused cyclopropane bridgehead, projecting the heterocycle at an angle defined by the bicycle's boat conformation. In the C1/C3 isomer, attachment occurs at a cyclopentane ring carbon, resulting in a different spatial trajectory. This geometric divergence means the two isomers present the 5-amino group in non-interchangeable orientations in three-dimensional space, a critical consideration when the amine serves as a hydrogen-bond donor or nucleophilic handle in target engagement [1].

positional isomerism regiochemistry pharmacophore geometry scaffold hopping

5-Amino vs. 3-Amino Regiochemistry: Protonation State and Synthetic Reactivity Differentiation

The 5-amino substituent on the 1-methylpyrazole ring (as in the target compound) exhibits a conjugate acid pKₐ of approximately 4.16, as experimentally determined for 1-methyl-5-aminopyrazole [1]. This differs from 1-methyl-3-aminopyrazole (pKₐ ≈ 4.04) and 1-methyl-4-aminopyrazole (pKₐ ≈ 6.50) [1]. Critically, only 4-aminopyrazoles protonate on the exocyclic amino group; both 3- and 5-aminopyrazoles protonate on the pyrazole ring nitrogen, meaning the amino group retains its nucleophilic character even under mildly acidic conditions [1]. This property is essential for downstream synthetic transformations where the 5-amino group serves as a nucleophilic handle (e.g., diazotization, acylation, or urea formation) without competing protonation at the amine nitrogen [2]. The 3-amino isomer, while having a similar pKₐ, exhibits different tautomeric behavior (72% 3-amino tautomer vs. 5-amino tautomer), affecting its reactivity profile [1].

pKa aminopyrazole tautomerism nucleophilic reactivity protonation site

Batch-Specific QC Documentation: Vendor-Verified Purity with Multi-Technique Characterization

The target compound is supplied at a standard purity of 95% with batch-specific quality control reports including NMR (¹H and/or ¹³C), HPLC, and GC analyses . This level of characterization exceeds that available for many custom-synthesized analogs, where only nominal purity may be reported without orthogonal verification. For procurement decisions in medicinal chemistry, the availability of multi-technique batch QC reduces the risk of introducing unidentified impurities that could confound biological assay results. In contrast, closely related analogs such as 3-{bicyclo[3.1.0]hexan-6-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine (CAS 2138116-87-5) or 3-(bicyclo[3.1.0]hexan-6-yl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1509005-55-3) are listed in chemical databases without comparable publicly disclosed QC documentation .

quality control purity specification NMR characterization batch traceability

Patent-Landscape Positioning: α2B-Adrenoceptor Agonist Scaffold with Documented Therapeutic Relevance

The 3-(bicyclo[3.1.0]hexan-6-yl)-1-methyl-1H-pyrazol-5-amine scaffold falls within the Markush claims of Alceptor Therapeutics' patent family on pyrazol-5-amine α2B-adrenoceptor agonists, disclosed as useful for the treatment of pain and hypertension [1]. The patent disclosures (November 2024 and April 2026) explicitly claim bicyclo[3.1.0]hexane-substituted pyrazol-5-amines as α2B-adrenoceptor agonists, distinguishing them from earlier-generation α2 agonists that lacked the conformational constraint provided by the bicyclic cage [2]. While specific IC₅₀ or EC₅₀ values for this exact compound are not publicly disclosed, the patent family establishes this chemotype as the subject of active industrial drug discovery investment, differentiating it from non-patented, commodity building-block analogs [1].

α2B-adrenoceptor GPCR agonist pain therapeutics patent SAR

Lipophilicity Control: Bicyclo[3.1.0]hexane vs. Phenyl Isosteric Replacement

According to the comprehensive physicochemical characterization by Semeno et al. (2024), bicyclo[3.1.0]hexane building blocks provide a modest elevation in lipophilicity compared to the cyclohexane rings they replace, while remaining significantly less lipophilic than phenyl isosteres [1]. The parent bicyclo[3.1.0]hexane has a measured XLogP of approximately 1.8–2.0 [2], compared to cyclohexane (XLogP ~3.0–3.4) and phenyl (XLogP ~2.1 for benzene derivatives). When conjugated to the 1-methyl-5-aminopyrazole moiety (which itself contributes calculated logP of approximately 0.2–0.5), the resulting compound occupies a lipophilicity range consistent with oral bioavailability guidelines (Rule of 5: LogP < 5) [1]. This positions the bicyclo[3.1.0]hexane scaffold as a 'Goldilocks' isostere—more rigid than cyclohexane, less lipophilic than phenyl—making it an attractive starting point for lead optimization programs seeking to balance conformational constraint with drug-like physicochemical properties [1].

lipophilicity LogP isosteric replacement drug-likeness

Optimal Scientific and Industrial Application Scenarios for 3-(Bicyclo[3.1.0]hexan-6-yl)-1-methyl-1H-pyrazol-5-amine


Structure-Based Drug Design Requiring Defined Exit Vector Geometry

When a medicinal chemistry program requires a rigid, single-conformation scaffold to fill a hydrophobic pocket in a target protein with a defined vector angle, 3-(bicyclo[3.1.0]hexan-6-yl)-1-methyl-1H-pyrazol-5-amine provides a predictable exit vector of approximately 108° from the point of attachment, as established by the conformational analysis of bicyclo[3.1.0]hexane building blocks [1]. This eliminates the conformational uncertainty inherent in cyclohexyl or flexible alkyl linkers, enabling rational, structure-guided optimization without the entropic penalty of multiple populated conformers [2]. The 5-amino group serves as a versatile synthetic handle for subsequent derivatization (acylation, sulfonylation, urea formation, or diazotization/cross-coupling) without competitive protonation at the amine nitrogen under mildly acidic coupling conditions [3].

α2-Adrenergic Receptor Subtype-Selective Agonist Development

Based on patent disclosures from Alceptor Therapeutics, the bicyclo[3.1.0]hexane-substituted pyrazol-5-amine chemotype is under active investigation for α2B-adrenoceptor agonism with potential applications in pain and hypertension [4]. The conformational constraint provided by the bicyclic cage is hypothesized to confer subtype selectivity over α2A and α2C receptors, following precedents established in earlier α2 antagonist programs that successfully employed the bicyclo[3.1.0]hexane approach for receptor subtype discrimination [5]. Researchers pursuing novel α2B agonists can use this compound as a validated starting scaffold within a patent-protected chemical space.

Scaffold-Hopping from Phenyl or Cyclohexyl Cores in Lead Optimization

In lead optimization campaigns where a phenyl or cyclohexyl substituent has been identified as pharmacophoric but contributes to excessive lipophilicity (LogP > 5), poor solubility, or off-target promiscuity, the bicyclo[3.1.0]hexane scaffold serves as a three-dimensional isosteric replacement. The Enamine study demonstrated that bicyclo[3.1.0]hexane building blocks reduce LogP by approximately 1–1.5 units compared to cyclohexane and maintain comparable potency while improving selectivity profiles through increased three-dimensional character (higher fraction of sp³ carbons, Fsp³) [1]. The 5-aminopyrazole moiety provides a convenient vector for parallel library synthesis to rapidly explore SAR around the isosteric replacement [3].

Reproducible Building Block Procurement for Multi-Step Synthetic Sequences

For synthetic chemistry groups executing multi-step reaction sequences (e.g., aminopyrazole → diazotization → Suzuki coupling → final deprotection), the availability of 95% purity material with batch-specific NMR, HPLC, and GC QC documentation from two independent vendors minimizes the risk of impurity carry-through that could compromise yields in later steps . The well-characterized 5-amino handle undergoes regioselective transformations including diazotization and subsequent arylation via Suzuki–Miyaura cross-coupling in up to 71% yield over four steps, as demonstrated for structurally related aminopyrazole building blocks [3]. This contrasts with less thoroughly characterized positional isomers or analogs where undocumented impurities could lead to failed coupling reactions or irreproducible outcomes.

Quote Request

Request a Quote for 3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.